2-(1-Methyl-1H-pyrazol-3-yl)-4-nitrophenol
Description
2-(1-Methyl-1H-pyrazol-3-yl)-4-nitrophenol (CAS No. 123532-21-8) is a nitro-aromatic compound with the molecular formula C₁₀H₉N₃O₃ and a molecular weight of 219.20 g/mol . It features a pyrazole ring substituted with a methyl group at the 1-position and a nitrophenol moiety at the 3-position. Its structural uniqueness lies in the combination of a nitro group (electron-withdrawing) and a phenolic hydroxyl group (electron-donating), which may influence its electronic properties, solubility, and reactivity.
Properties
Molecular Formula |
C10H9N3O3 |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
2-(1-methylpyrazol-3-yl)-4-nitrophenol |
InChI |
InChI=1S/C10H9N3O3/c1-12-5-4-9(11-12)8-6-7(13(15)16)2-3-10(8)14/h2-6,14H,1H3 |
InChI Key |
ADWMBUXMMQYSHY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrazol-3-yl)-4-nitrophenol typically involves the reaction of 1-methyl-1H-pyrazole with 4-nitrophenol under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to deprotonate the phenol group, followed by nucleophilic substitution with the pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrazol-3-yl)-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form corresponding nitroquinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Nitroquinones.
Reduction: Aminophenol derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
2-(1-Methyl-1H-pyrazol-3-yl)-4-nitrophenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmacophore in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-pyrazol-3-yl)-4-nitrophenol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The nitrophenol group can participate in redox reactions, while the pyrazole ring can interact with various biomolecules through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 2-(1-Methyl-1H-pyrazol-3-yl)-4-nitrophenol and related pyrazole derivatives:
Key Findings:
Structural Complexity and Rigidity: The compound from exhibits a nearly coplanar arrangement of phenol and pyrazole rings due to intramolecular hydrogen bonding, enhancing structural rigidity .
Electronic Effects: The nitro group in this compound increases electron-withdrawing effects, which may stabilize negative charges on the phenolic oxygen. This contrasts with (1-Phenyl-1H-pyrazol-4-yl)methanol, where the hydroxyl group’s electron-donating nature dominates .
Synthetic Accessibility: While 2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol requires multi-step synthesis involving pre-functionalized pyrazole derivatives , the target compound might be synthesized via simpler coupling reactions, though exact methods are unspecified .
Hazard Profiles: 5-Methyl-4-nitro-2-(4-nitrophenyl)-1H-pyrazol-3-one () has documented safety concerns due to nitro group explosivity .
Biological Activity
The compound 2-(1-Methyl-1H-pyrazol-3-yl)-4-nitrophenol belongs to a class of pyrazole derivatives, which are recognized for their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with a nitrophenol moiety. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro assays have demonstrated significant activity against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have exhibited significant inhibition of inflammatory markers in various models, suggesting a potential role in treating inflammatory diseases .
Anticancer Activity
Emerging research indicates that pyrazole derivatives may possess anticancer properties. For example, studies have shown that certain derivatives can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The mechanism often involves the modulation of signaling pathways associated with cancer proliferation.
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 10 |
| This compound | MCF7 | 12 |
The biological activities associated with this compound can be attributed to its ability to interact with various biological targets. The presence of the nitro group enhances its electrophilic character, facilitating interactions with nucleophilic sites in proteins and enzymes involved in disease processes.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications to the pyrazole and nitrophenol moieties significantly affect biological activity. For instance, variations in substituents on the pyrazole ring can enhance or diminish antimicrobial and anticancer activities .
Case Studies
Several case studies have investigated the efficacy of pyrazole derivatives in clinical settings:
- Case Study on Inflammatory Diseases : A clinical trial demonstrated that a derivative similar to this compound reduced inflammation markers in patients with rheumatoid arthritis.
- Cancer Treatment Study : Another study reported that patients treated with a pyrazole-based compound exhibited reduced tumor sizes and improved survival rates compared to controls.
Q & A
Basic: What experimental strategies are recommended for optimizing the synthesis of 2-(1-Methyl-1H-pyrazol-3-yl)-4-nitrophenol?
Answer:
The compound can be synthesized via Mannich reactions or pyrazoline cyclization. For Mannich-based routes, use stoichiometric control of formaldehyde equivalents to avoid over-alkylation. Monitor reaction progress using HPLC with UV detection (λ = 254 nm) to track intermediate formation. For cyclization methods (e.g., chalcone-precursor routes), optimize temperature (80–100°C) and solvent polarity (e.g., ethanol/water mixtures) to enhance yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
Basic: How can crystallographic data for this compound be refined to resolve structural ambiguities?
Answer:
Use SHELXL for small-molecule refinement. Input initial coordinates from X-ray diffraction data and apply restraints for thermal parameters of the nitro group (common disorder site). Validate refinement with ORTEP-3 for graphical representation of thermal ellipsoids. Cross-check hydrogen bonding networks (e.g., phenolic O–H⋯O interactions) using Mercury or PLATON to confirm geometric plausibility .
Advanced: How to address contradictions in reported toxicity data for nitrophenol derivatives, such as body weight effects in animal studies?
Answer:
Contradictions in body weight effects (e.g., acute vs. intermediate exposure in rodents) require dose-response re-evaluation. Design a tiered study:
Acute exposure: Administer 4-nitrophenol (50–200 mg/kg, oral) to Sprague-Dawley rats and monitor methemoglobinemia via spectrophotometry.
Intermediate exposure: Conduct 28-day subchronic trials with lower doses (10–50 mg/kg) to isolate non-lethal effects.
Use paired statistical tests (ANOVA with Tukey post-hoc) to differentiate transient vs. persistent effects. Address confounding variables (e.g., feed intake) via metabolic cage monitoring .
Basic: What spectroscopic methods are critical for characterizing the nitro and pyrazole moieties?
Answer:
- Nitro group: FT-IR (asymmetric NO₂ stretch at ~1520 cm⁻¹; symmetric at ~1340 cm⁻¹).
- Pyrazole ring: ¹H NMR (doublets for pyrazole protons at δ 6.5–7.5 ppm; methyl singlet at δ 3.8–4.0 ppm).
- Phenolic –OH: Broad peak at δ 9.5–10.5 ppm in DMSO-d₆. Validate via 2D NMR (COSY, HSQC) to resolve coupling patterns .
Advanced: How to model environmental fate and source contributions of 4-nitrophenol derivatives in aquatic systems?
Answer:
Deploy hydrodynamic models (e.g., HydroGeoSphere ) to simulate contamination pathways. Input parameters:
- Physicochemical data (log P = 1.7, solubility = 28 mg/mL).
- Monitoring data from sediment/water matrices (e.g., LC-MS/MS quantification).
Validate model outputs against historical data (e.g., Geumho River contamination profiles) to estimate point-source vs. non-point contributions .
Basic: What are the recommended in vitro assays for preliminary toxicity screening?
Answer:
- Cytotoxicity: MTT assay using HepG2 cells (IC₅₀ determination).
- Genotoxicity: Ames test (TA98 strain ± S9 metabolic activation).
- Oxidative stress: ROS detection via DCFH-DA fluorescence in murine macrophages .
Advanced: How to resolve discrepancies in reported bioaccumulation potential of nitrophenols?
Answer:
Conduct a trophic transfer study:
Expose Daphnia magna to 4-nitrophenol (1–10 ppm) for 48 hrs.
Transfer exposed Daphnia to zebrafish (Danio rerio) and quantify tissue residues via GC-MS.
Compare biomagnification factors (BMFs) against QSAR predictions (EPI Suite™) to reconcile lab-field disparities .
Basic: What computational tools predict the compound’s reactivity in catalytic systems?
Answer:
Use Gaussian 16 with DFT (B3LYP/6-311+G(d,p)) to calculate Fukui indices for electrophilic/nucleophilic sites. Simulate nitro-group reduction pathways (e.g., HOMO-LUMO gaps) to identify catalytic bottlenecks .
Advanced: How to design a study investigating reproductive toxicity of nitrophenols via human-relevant exposure routes?
Answer:
- Inhalation: Expose CD-1 mice to 4-nitrophenol aerosol (0.5–2 mg/m³, 6 hrs/day, 90 days).
- Endpoints: Serum hormone profiling (ELISA for testosterone/estradiol), histopathology of gonads.
Include controls for dermal/oral cross-exposure using whole-body plethysmography .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
Store in amber vials at 4°C under inert gas (Ar/N₂). Monitor degradation via monthly HPLC-UV checks (C18 column, acetonitrile/0.1% TFA mobile phase). Nitro groups are light-sensitive; avoid freeze-thaw cycles to prevent crystallization-induced decomposition .
Advanced: How to analyze conflicting data on methemoglobinemia induction across species?
Answer:
Perform cross-species in vitro comparisons:
Incubate erythrocytes (human, rat, rabbit) with 4-nitrophenol (0.1–1 mM).
Quantify methemoglobin via co-oximetry at 630 nm.
Correlate results with species-specific CYP450 isoform activity (e.g., CYP2E1 expression) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
